![molecular formula C22H20N6O4 B2878381 3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-19-9](/img/structure/B2878381.png)

3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

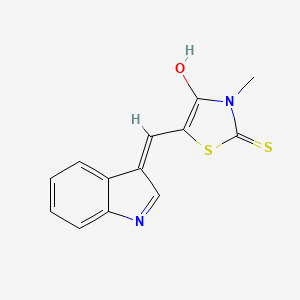

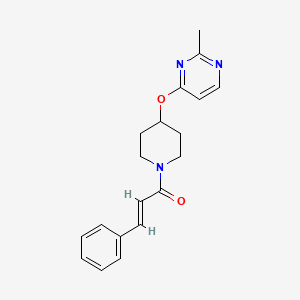

This compound is a complex organic molecule that contains several functional groups including a benzyl group, a furan ring, a piperazine ring, and a pyrimidodipyrimidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the furan ring could be synthesized via a Paal-Knorr synthesis, and the piperazine ring could be formed via a reaction of a dicarbonyl compound with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrimidodipyrimidine ring is a fused ring system containing four nitrogen atoms and several carbon atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzyl group could undergo electrophilic aromatic substitution reactions, the furan ring could undergo reactions at the oxygen atom or the carbon atoms of the ring, and the piperazine ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it could be a solid or a liquid at room temperature, and it could be soluble or insoluble in various solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel compounds derived from benzodifuranyl, including structures related to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential application in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Research by El-Agrody et al. (2001) involves the synthesis of pyrimidines and related structures, demonstrating their antimicrobial efficacy. This indicates the potential of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives in developing new antimicrobial agents (El-Agrody et al., 2001).

Receptor Affinity Studies

A study by Romeo et al. (1993) on derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene, which are structurally similar to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, reveals their affinity for α1-adrenoceptor and 5HT1A-receptor. This suggests potential applications in neuropharmacology (Romeo et al., 1993).

Anticancer Activities

Singh and Paul (2006) have studied various 1,3-dialkylated-pyrimidin-2,4-diones, closely related to pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, for their anticancer activities. Their research indicates that certain structural features enhance anticancer efficacy, suggesting the importance of pyrimidine derivatives in cancer treatment (Singh & Paul, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c29-19-16-13-23-21(27-10-8-26(9-11-27)20(30)17-7-4-12-32-17)24-18(16)25-22(31)28(19)14-15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2,(H,23,24,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHBDBCEZGQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)

![[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B2878308.png)

![N-(3-fluorophenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2878310.png)

![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)